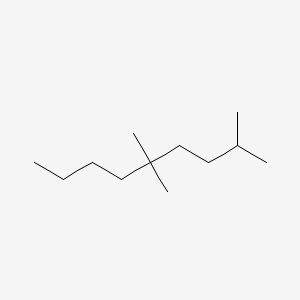

2,5,5-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62184-12-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,5,5-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-7-9-12(4,5)10-8-11(2)3/h11H,6-10H2,1-5H3 |

InChI Key |

ZRRKWMYBHUMSTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)CCC(C)C |

Origin of Product |

United States |

Propagation:this Stage Consists of a Two Step Cycle Where a Radical Reacts to Form a New Molecule and Another Radical, Which Continues the Chain Reaction.youtube.com

First, the halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. In 2,5,5-trimethylnonane, this can occur at a primary, secondary, or tertiary position. Cl• + R-H → HCl + R•

Next, the newly formed alkyl radical reacts with another halogen molecule to produce a haloalkane and a new halogen radical, which can start the cycle again. cognitoedu.orgR• + Cl₂ → R-Cl + Cl•

Termination:the Chain Reaction Ceases when Two Radicals Combine to Form a Stable, Non Radical Molecule.cognitoedu.orgyoutube.comthis Can Happen in Several Ways:

Cleavage and Rearrangement Processes in Branched Alkane Systems

At high temperatures and often in the presence of catalysts, the strong C-C bonds in alkanes can break in a process known as cracking or pyrolysis. scribd.com This process is fundamental in the petroleum industry for converting large, less valuable hydrocarbons into smaller, more useful ones like gasoline components. hscprep.com.au

In branched alkanes such as this compound, the fragmentation process does not occur randomly. Bond cleavage preferentially happens at sites of branching. uobasrah.edu.iq This selectivity is driven by the formation of the most stable possible carbocation or free radical intermediates. jove.com The stability of carbocations follows the order: tertiary > secondary > primary.

For this compound, the structure contains two key branching points: the tertiary carbon at position 2 and the quaternary carbon at position 5.

Cleavage at the Quaternary Carbon (C-5): The C-C bonds around the quaternary carbon are susceptible to breaking. For example, cleavage between C-4 and C-5 would result in the loss of a butyl radical and the formation of a stable tertiary carbocation. The elimination of the largest substituent at a branch is often a favored pathway. uobasrah.edu.iq

Cleavage at the Tertiary Carbon (C-2): Breakage of the C-C bond adjacent to this site can also lead to the formation of stable secondary or tertiary carbocations, depending on the specific bond that ruptures.

Mass spectrometry studies of branched alkanes confirm these principles, where the most abundant fragment ions in the mass spectrum correspond to the most stable carbocations that can be formed by the cleavage of C-C bonds at branching points. jove.com The molecular ion peak for highly branched alkanes is often weak or absent because the molecule fragments so readily upon ionization. jove.com

Isomerization, or the rearrangement of the carbon skeleton, is another process that can occur under cracking conditions, often catalyzed by acids. An alkane might rearrange to a more highly branched isomer, which can have different physical and chemical properties.

Oxidative Transformations of Highly Branched Alkanes

The most vigorous oxidative transformation that alkanes undergo is combustion. In the presence of excess oxygen, this compound, like all hydrocarbons, can undergo complete combustion to produce carbon dioxide (CO₂) and water (H₂O), releasing a significant amount of energy. libretexts.orgquora.com

Complete Combustion of this compound: C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O + Heat

If the oxygen supply is limited, incomplete combustion occurs, leading to the formation of carbon monoxide (CO) or soot (elemental carbon) in addition to CO₂ and water. latech.edu

While combustion is a destructive process, more controlled or partial oxidation of alkanes can yield valuable oxygenated organic compounds. scribd.com The catalytic oxidation of alkanes can produce alcohols, aldehydes, ketones, or carboxylic acids. science.gov The reactivity of C-H bonds towards oxidation mirrors that of halogenation, with tertiary C-H bonds being the most susceptible to attack. acs.org

In a highly branched alkane like this compound, the tertiary C-H bond at the C-2 position is the most likely site for initial oxidative attack. This could lead to the formation of 2,5,5-trimethylnonan-2-ol. Further oxidation of this secondary alcohol is not possible without C-C bond cleavage. Oxidation at secondary carbon atoms could lead to the formation of various ketones. The oxidation of ketones typically involves the cleavage of C-C bonds adjacent to the carbonyl group, which can result in a mixture of carboxylic acids. vedantu.comdoubtnut.com The high degree of branching in this compound presents multiple pathways for C-C bond cleavage upon oxidation, potentially leading to a complex mixture of smaller acidic and ketonic products.

Advanced Analytical Characterization Techniques for 2,5,5 Trimethylnonane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the 2,5,5-trimethylnonane molecule. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are particularly powerful tools for this purpose.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. For this compound, with its various methyl and methylene (B1212753) groups, NMR is indispensable for confirming its specific branched structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the different types of protons present. The chemical shifts are influenced by the local electronic environment. Protons on methyl groups will appear at higher fields (lower ppm values) compared to those on methylene groups. Furthermore, the proximity to the quaternary carbon at position 5 and the tertiary carbon at position 2 will cause subtle differences in the chemical shifts of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. Due to the molecule's asymmetry, each of the 12 carbon atoms in this compound is expected to be chemically distinct, leading to 12 unique signals in the ¹³C NMR spectrum. The chemical shifts of these carbons are predictable based on their substitution pattern. For instance, the quaternary carbon at position 5 will have a characteristic chemical shift, as will the carbons of the various methyl and methylene groups.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (at C1) | ~0.8-0.9 | C1 | ~14 |

| -CH (at C2) | ~1.4-1.6 | C2 | ~30-35 |

| -CH₃ (on C2) | ~0.8-0.9 (doublet) | C3 | ~40-45 |

| -CH₂- (at C3) | ~1.1-1.3 | C4 | ~25-30 |

| -CH₂- (at C4) | ~1.2-1.4 | C5 | ~35-40 (quaternary) |

| -CH₃ (on C5) | ~0.8-0.9 (singlet) | C6 | ~45-50 |

| -CH₂- (at C6) | ~1.1-1.3 | C7 | ~23 |

| -CH₂- (at C7) | ~1.2-1.4 | C8 | ~32 |

| -CH₂- (at C8) | ~1.2-1.4 | C9 | ~14 |

| -CH₃ (at C9) | ~0.8-0.9 | Methyl C on C2 | ~20-25 |

| Methyl C's on C5 | ~25-30 |

Note: The data in this table is predicted based on typical chemical shifts for aliphatic hydrocarbons and has not been experimentally verified.

Vibrational spectroscopy probes the vibrational modes of molecules, which are characteristic of the types of chemical bonds present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorption bands corresponding to C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups typically appear in the 2850-3000 cm⁻¹ region. The bending vibrations for these groups are expected in the 1350-1470 cm⁻¹ region. The presence of a gem-dimethyl group at the C5 position may give rise to a characteristic doublet in the C-H bending region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a non-polar molecule like this compound, the symmetric C-C bond vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. This can provide valuable information about the carbon skeleton of the molecule.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretching (asymmetric and symmetric) | 2850 - 3000 | IR, Raman |

| -CH₃ Bending (asymmetric and symmetric) | 1450 - 1470, 1375 - 1385 | IR, Raman |

| -CH₂- Bending (scissoring) | 1460 - 1470 | IR, Raman |

| C-C Stretching | 800 - 1200 | Raman (stronger), IR (weaker) |

Note: The data in this table is based on characteristic vibrational frequencies for alkanes and is intended to be representative.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas chromatography is a powerful technique for separating volatile compounds. In the analysis of this compound, a non-polar capillary column is typically used. The retention time of the compound is dependent on its boiling point and its interaction with the stationary phase. The degree of branching in alkanes affects their boiling points and, consequently, their retention times; more highly branched isomers tend to have lower boiling points and thus shorter retention times than their less branched counterparts.

The Kovats retention index (RI) is a standardized measure of retention that is less dependent on the specific chromatographic conditions. For branched alkanes like this compound, the retention index on a non-polar stationary phase is a key parameter for its identification in complex hydrocarbon mixtures.

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the unambiguous identification of compounds in a mixture. As this compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This technique is particularly valuable in the analysis of complex hydrocarbon mixtures, such as those found in petroleum products, where numerous isomers may be present.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For alkanes, electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule.

For branched alkanes, fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. In the case of this compound, the presence of a tertiary carbon at C2 and a quaternary carbon at C5 will strongly influence the fragmentation pattern. Cleavage at these points will lead to the formation of stable carbocations, resulting in characteristic peaks in the mass spectrum. The molecular ion peak for highly branched alkanes is often of low intensity or even absent.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Origin of Fragment |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (likely weak or absent) |

| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl group (-CH₃) |

| 113 | [C₈H₁₇]⁺ | Cleavage at the C4-C5 bond (loss of a butyl radical) |

| 99 | [C₇H₁₅]⁺ | Cleavage at the C5-C6 bond (loss of a butyl radical) |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond (loss of a hexyl radical) or cleavage at C5-C6 (loss of a hexyl radical) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a common and stable fragment in branched alkanes |

| 43 | [C₃H₇]⁺ | Isopropyl cation or propyl cation |

Note: The relative intensities of these fragments are dependent on the ionization energy and the specific mass spectrometer used. This table represents a prediction of likely fragmentation pathways.

Theoretical and Computational Chemistry Studies of 2,5,5 Trimethylnonane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of molecules like 2,5,5-trimethylnonane. These methods solve the Schrödinger equation, or its approximations, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. Instead of the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach is particularly useful for studying branched alkanes.

Studies on various branched alkanes have demonstrated that they are thermodynamically more stable than their linear counterparts. nih.gov DFT calculations, particularly using functionals like M06-2X, have been employed to partition the total electronic energy into steric, electrostatic, and quantum (Pauli repulsion and exchange-correlation) components. nih.gov This analysis reveals that the increased stability of branched alkanes arises from a more favorable electrostatic energy term, which outweighs any destabilizing steric effects. nih.gov For this compound, a DFT calculation would typically involve geometry optimization to find the lowest energy structure, followed by frequency analysis to confirm it as a true minimum on the potential energy surface. The resulting electronic energy, enthalpy, and Gibbs free energy of formation could then be calculated.

Key electronic properties that can be derived from DFT calculations for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Table 1: Illustrative Electronic Properties of a Branched Alkane (Calculated via DFT)

| Property | Predicted Value | Significance |

|---|---|---|

| Total Electronic Energy | Varies (e.g., in Hartrees) | Represents the total energy of the molecule at 0 K. |

| HOMO Energy | Negative value (e.g., in eV) | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | Positive or near-zero value (e.g., in eV) | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | Positive value (e.g., in eV) | Indicator of chemical stability; large gap suggests low reactivity. |

Note: This table is illustrative of typical outputs from a DFT calculation on a branched alkane. Specific values for this compound would require a dedicated computational study.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy.

For a flexible molecule like this compound, ab initio methods are invaluable for conformational analysis. The molecule has numerous single bonds around which rotation can occur, leading to a vast number of possible conformers (rotational isomers). Ab initio calculations can be used to:

Identify Stable Conformers: By performing geometry optimizations starting from various initial structures, all stable conformers (local minima on the potential energy surface) can be identified.

Determine Relative Energies: The electronic energies of these conformers can be calculated to a high degree of accuracy, allowing for the determination of their relative stabilities. The global minimum will correspond to the most stable conformer.

Calculate Rotational Barriers: The transition states between conformers can be located, and their energies calculated to determine the energy barriers for rotation around specific bonds.

Studies on smaller alkanes like n-pentane and n-hexane have shown that ab initio methods, often with basis sets like 6-31G*, can accurately predict the geometries and relative energies of different conformers (e.g., trans vs. gauche arrangements). sci-hub.box For this compound, the steric hindrance caused by the gem-dimethyl group at the C5 position and the methyl group at the C2 position would significantly influence the conformational preferences and the barriers to rotation.

Molecular Dynamics Simulations and Conformational Isomerism

While quantum chemical calculations provide a static picture of individual conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system.

For this compound, an MD simulation would involve placing one or more molecules in a simulation box and calculating the forces on each atom at discrete time steps. This allows for the exploration of the molecule's conformational space. Key insights from MD simulations include:

Conformational Sampling: Over the course of a simulation, the molecule will naturally explore different conformations. Analysis of the simulation trajectory can reveal the most frequently visited conformational states and the transitions between them.

Dynamic Properties: MD can be used to calculate time-dependent properties such as diffusion coefficients and viscosity, which are crucial for understanding the bulk behavior of the substance.

Structural Relaxation: Simulations can show how the molecule's structure relaxes and rearranges over time, providing insight into the timescales of different molecular motions.

Application of Chemical Graph Theory in Molecular Descriptors and Property Predictions

Chemical graph theory represents molecules as mathematical graphs, where atoms are vertices and bonds are edges. e-tarjome.com This abstraction allows for the calculation of various numerical indices, known as topological or molecular descriptors, which quantify aspects of the molecule's size, shape, and branching. These descriptors can then be used in Quantitative Structure-Property Relationship (QSPR) models to predict physicochemical properties without the need for complex quantum mechanical calculations.

For this compound, the molecular graph would be a hydrogen-depleted tree graph with 12 vertices (carbon atoms). Various topological indices could be calculated for this graph.

Table 2: Common Topological Indices and Their Relevance

| Topological Index | Description | Relevance for this compound |

|---|---|---|

| Wiener Index (W) | The sum of the shortest path distances between all pairs of vertices. | Encodes information about molecular branching and compactness. Highly branched isomers like this compound have lower Wiener indices than their linear counterparts. |

| Randić Index (χ) | Based on the degrees of adjacent vertices, reflecting the extent of branching. | Differentiates between isomers based on their branching patterns. |

| Hosoya Index (Z) | The total number of non-adjacent bond matchings in the graph. | Correlates well with properties like boiling point. |

| Balaban J Index | An average distance-based connectivity index. | Highly discriminating for isomers and useful in QSPR models. |

These indices, once calculated, can be used in regression models to predict properties such as boiling point, density, viscosity, and heat of formation. Studies on nonane (B91170) and octane (B31449) isomers have shown that topological descriptors are very effective at correlating with and predicting their physicochemical properties. researchgate.net

Thermochemical and Thermophysical Modeling

Thermochemical and thermophysical modeling aims to predict the thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, as well as properties like vapor pressure and density.

Group Additivity Methods: These methods estimate thermodynamic properties by summing the contributions of individual chemical groups within the molecule. Corrections are applied for steric interactions and non-next-nearest neighbor interactions, which would be significant in a branched structure like this compound.

Statistical Mechanics: Using the results from quantum chemical calculations (vibrational frequencies and rotational constants), statistical mechanics can be used to compute thermodynamic functions like heat capacity (Cₚ), entropy (S), and enthalpy (H) as a function of temperature.

Force Field Simulations: As mentioned in the MD section, simulations using accurate force fields can predict thermophysical properties like density, viscosity, and surface tension at various temperatures and pressures. acs.org

Predictive models, including those based on artificial neural networks, have also been developed to estimate the properties of branched alkanes with high accuracy, using molecular descriptors as inputs. researchgate.netarxiv.orggarethconduit.org These models are trained on large datasets of known compounds and can provide reliable estimates for molecules where experimental data is lacking.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Pentane |

| n-Hexane |

| Dodecane (B42187) |

| Nonane |

Environmental Occurrence and Transport of 2,5,5 Trimethylnonane

Identification of Potential Natural and Anthropogenic Environmental Sources

Natural Sources: The primary natural sources of alkanes are crude oil and natural gas. libretexts.org Consequently, natural seeps of petroleum and gas deposits can release 2,5,5-trimethylnonane into the environment.

Anthropogenic Sources: Anthropogenic activities are the most significant contributors of branched alkanes to the environment. These sources are diverse and include:

Fossil Fuel Combustion: The combustion of gasoline and diesel fuels in vehicles is a major source of a wide range of hydrocarbons, including branched alkanes. nih.gov

Industrial Processes: Petroleum refining and other industrial processes that utilize hydrocarbon solvents can release these compounds into the atmosphere and wastewater.

Consumer Products: Some volatile organic compounds, including branched alkanes, may be present in consumer products such as air fresheners and cleaning agents. For instance, related compounds like 2,2,3-trimethylnonane (B14627614) and 2,5,5-trimethyl-1-hexene (B13938241) have been identified in emissions from car air fresheners.

Aqueous Phase Behavior and Partitioning (e.g., Henry's Law Constants)

The behavior of this compound in the aqueous phase is characterized by its low water solubility and high volatility, typical properties of a C12 alkane. These properties are quantified by its aqueous solubility and Henry's Law constant.

Aqueous Solubility: Alkanes are nonpolar molecules and thus have very low solubility in water. lumenlearning.com The solubility of alkanes decreases as the carbon chain length increases. For isomers, increased branching tends to slightly increase solubility compared to their linear counterparts.

Henry's Law Constant: The Henry's Law constant (H) is a measure of the partitioning of a compound between the air and water phases at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air. Alkanes are characterized by high Henry's Law constants. While an experimentally determined value for this compound is not available, it is expected to be high, indicating that it will readily partition from water to the atmosphere.

Due to its low water solubility and high volatility, this compound is not expected to persist in significant concentrations in the aqueous phase. Volatilization is a major transport mechanism from surface waters to the atmosphere.

Soil and Sediment Interactions and Transport Dynamics

The interaction of this compound with soil and sediment is primarily governed by sorption processes, which are influenced by the compound's hydrophobicity and the organic carbon content of the solid phase.

Sorption: As a nonpolar, hydrophobic compound, this compound is expected to preferentially partition from water to the organic matter in soil and sediment. This process is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong sorption to organic matter and limited mobility in the subsurface. While a specific Koc for this compound is not available, branched alkanes generally exhibit strong sorption tendencies.

Transport: The transport of this compound in soil and groundwater is limited by its strong sorption to soil organic matter. Leaching to groundwater is expected to be minimal, especially in soils with higher organic carbon content. However, in cases of significant contamination, it may be present as a non-aqueous phase liquid (NAPL) and can migrate through the soil profile. Volatilization from surface soils is also a significant transport pathway to the atmosphere.

Biotransformation and Degradation Mechanisms in Environmental Compartments

Microbial degradation is a key process for the removal of alkanes, including this compound, from the environment. A wide variety of bacteria and fungi are capable of utilizing alkanes as a source of carbon and energy.

Aerobic Biodegradation: Under aerobic conditions, the initial step in alkane degradation is typically the oxidation of the molecule by monooxygenase enzymes. researchgate.net This enzymatic attack can occur at the terminal methyl group (terminal oxidation) or at an internal carbon atom (subterminal oxidation). nih.gov For highly branched alkanes like this compound, the presence of a quaternary carbon atom (a carbon bonded to four other carbon atoms) can hinder enzymatic attack and slow down the rate of biodegradation compared to linear or less branched alkanes. Following the initial oxidation to an alcohol, further oxidation steps lead to the formation of aldehydes, ketones, and fatty acids, which can then be metabolized through central metabolic pathways. frontiersin.org

Anaerobic Biodegradation: In the absence of oxygen, certain microorganisms can degrade alkanes using alternative electron acceptors such as nitrate (B79036) or sulfate. The anaerobic degradation pathways are less well understood than the aerobic pathways but are known to involve different enzymatic activation mechanisms, such as the addition of fumarate (B1241708) to the alkane molecule. The recalcitrance of highly branched alkanes to biodegradation is generally more pronounced under anaerobic conditions.

Methodologies for Environmental Detection and Monitoring

The detection and monitoring of this compound in environmental samples rely on analytical techniques developed for the measurement of volatile organic compounds (VOCs).

Sample Collection:

Air: Air samples are typically collected using sorbent tubes, which trap VOCs from a known volume of air. Canisters can also be used for whole air sampling.

Water: Water samples are collected in vials with no headspace to prevent the loss of volatile compounds.

Soil and Sediment: Soil and sediment samples are collected in airtight containers and often require extraction before analysis.

Analytical Techniques: The primary analytical method for the quantification of this compound and other VOCs is gas chromatography (GC) coupled with a detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique. GC separates the individual components of a complex mixture, and the mass spectrometer provides positive identification and quantification of each compound based on its unique mass spectrum.

Gas Chromatography with Flame Ionization Detection (GC-FID): FID is a sensitive detector for hydrocarbons but does not provide the same level of compound identification as MS.

For continuous or semi-continuous monitoring, real-time analyzers such as photoionization detectors (PIDs) can be used, although they are generally less specific than GC-based methods.

Below is a summary of common environmental monitoring techniques for VOCs like this compound:

| Environmental Compartment | Sampling Method | Analytical Technique | Key Features |

|---|---|---|---|

| Air | Sorbent Tubes, Canisters | GC-MS, GC-FID | Provides specific identification and quantification of individual VOCs. |

| Water | Headspace Analysis, Purge and Trap | GC-MS | Suitable for analyzing volatile compounds in aqueous matrices. |

| Soil/Sediment | Solvent Extraction, Headspace Analysis | GC-MS | Requires sample preparation to extract the target compounds. |

Future Research Directions and Unexplored Avenues in 2,5,5 Trimethylnonane Chemistry

Development of Sustainable and Green Synthetic Approaches

The development of environmentally benign methods for synthesizing highly branched alkanes like 2,5,5-trimethylnonane is a critical area for future research. Traditional synthetic routes often rely on petroleum-based feedstocks and may involve harsh reaction conditions. Future efforts should be directed towards greener alternatives that align with the principles of sustainable chemistry.

One promising avenue is the catalytic hydroisomerization of linear C12 alkanes. This process, which converts straight-chain hydrocarbons into their branched isomers, is of significant industrial importance for producing high-octane gasoline components. Future research could focus on developing novel bifunctional catalysts with optimized metal and acid sites to selectively produce this compound from n-dodecane. The use of hierarchical and nano-shaped zeolites, for instance, could enhance mass transfer and improve isomer selectivity while minimizing cracking reactions. pearson.com

Another key direction is the utilization of renewable feedstocks. Biomass-derived platform molecules, such as sugars and bio-oils, can be converted into branched alkanes through chemo-catalytic methods. Research into multi-step pathways that involve fermentation, dehydration, and subsequent catalytic upgrading could lead to a fully bio-based synthesis of this compound. This approach would significantly reduce the carbon footprint associated with its production.

Furthermore, the principles of green chemistry should be integrated into all synthetic strategies. This includes the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient processes such as microwave-assisted synthesis. Biocatalysis, employing enzymes or whole-cell systems, also presents a powerful tool for the selective synthesis of branched hydrocarbons under mild conditions, offering a highly sustainable alternative to conventional chemical methods.

| Synthetic Approach | Research Focus | Potential Advantages |

| Catalytic Hydroisomerization | Development of novel bifunctional catalysts (e.g., hierarchical zeolites) for selective isomerization of n-dodecane. | High isomer yields, potential for continuous processing. |

| Renewable Feedstocks | Conversion of biomass-derived molecules (e.g., sugars, bio-oils) through multi-step chemo-catalytic pathways. | Reduced carbon footprint, utilization of sustainable resources. |

| Green Chemistry Principles | Implementation of solvent-free conditions, recyclable catalysts, and energy-efficient methods (e.g., microwave synthesis). | Minimized waste, lower energy consumption, improved safety. |

| Biocatalysis | Use of enzymes or whole-cell systems for the stereoselective synthesis of branched alkanes. | High selectivity, mild reaction conditions, environmentally benign. |

In-depth Mechanistic Studies of Novel Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. While the general mechanisms of alkane reactions such as combustion, halogenation, and cracking are known, the specific pathways for a highly branched structure like this compound are less understood.

Future research should focus on detailed mechanistic studies of its isomerization and cracking reactions. These reactions typically proceed through carbocation intermediates, and the stability and rearrangement of these intermediates determine the final product distribution. solubilityofthings.comwordpress.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surfaces of these reactions, identify transition states, and predict the most favorable reaction pathways.

The oxidation of this compound is another area ripe for investigation. Low-temperature oxidation of branched alkanes can lead to the formation of highly oxidized multifunctional molecules, which are relevant in both atmospheric chemistry and combustion. Elucidating the chain-branching pathways and identifying the key intermediates in the oxidation of this compound would provide valuable insights into its combustion behavior and its role as a potential fuel additive.

Furthermore, exploring novel catalytic transformations of this compound is a promising research direction. This could include selective functionalization reactions that introduce new chemical groups into the molecule, thereby expanding its utility as a chemical intermediate. For example, developing catalysts for the selective C-H activation of this compound could open up new avenues for its conversion into more valuable products.

Integration of Machine Learning in Predictive Chemistry for Branched Hydrocarbons

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to understanding and predicting the properties and reactivity of branched hydrocarbons like this compound. These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately apparent through traditional methods.

A key area for future research is the development of quantitative structure-property relationship (QSPR) models for predicting the physicochemical properties of this compound and its isomers. By training ML algorithms on large datasets of hydrocarbon properties, it is possible to create accurate models that can predict boiling points, melting points, densities, and viscosities from molecular structure alone. solubilityofthings.com This would be invaluable for screening potential applications without the need for extensive experimental measurements.

Machine learning can also be applied to predict the outcomes of chemical reactions. By training neural networks on extensive databases of known reactions, AI models can predict the major products of a given reaction with high accuracy and even suggest optimal reaction conditions, including catalysts, solvents, and temperatures. stackexchange.comnih.gov This could significantly accelerate the discovery of new synthetic routes to and from this compound.

Furthermore, AI can play a crucial role in catalyst design. Machine learning models can be used to screen potential catalyst materials and predict their performance in reactions such as alkane isomerization. This data-driven approach can guide the rational design of catalysts with enhanced activity, selectivity, and stability, reducing the time and cost associated with traditional trial-and-error catalyst development. mdpi.comresearchgate.net

| Machine Learning Application | Research Focus | Potential Impact |

| Property Prediction (QSPR) | Development of ML models to predict physicochemical properties (boiling point, density, etc.) from molecular structure. | Rapid screening of potential applications, reduced need for experimental measurements. |

| Reaction Outcome Prediction | Training AI models to predict the major products and optimal conditions for reactions involving this compound. | Acceleration of synthetic route discovery, improved reaction efficiency. |

| Catalyst Design | Using ML to screen and design novel catalysts for the synthesis and conversion of this compound. | Rational design of more efficient and selective catalysts, reduced development time. |

Advanced Environmental Remediation Strategies for Alkane Contamination

Given that branched alkanes are common components of petroleum products, developing effective remediation strategies for contamination is of significant environmental importance. Branched alkanes are generally more resistant to biodegradation than their linear counterparts, making their removal from soil and water challenging.

Future research should focus on enhancing the bioremediation of soils contaminated with this compound. This includes the isolation and characterization of microbial consortia with the ability to degrade highly branched alkanes. Genetic and metabolic engineering could be used to improve the degradation efficiency of these microorganisms. Surfactant-enhanced bioremediation, which uses surfactants to increase the bioavailability of hydrophobic contaminants to microbes, is another promising area for investigation. mdpi.combohrium.comnih.gov

Phytoremediation, the use of plants to clean up contaminated environments, offers a green and cost-effective remediation strategy. Research is needed to identify plant species that are tolerant to high concentrations of branched alkanes and that can effectively stimulate their degradation in the rhizosphere. The efficiency of phytoremediation can be enhanced through the use of soil amendments and by promoting symbiotic relationships between plants and hydrocarbon-degrading microbes. solubilityofthings.comstackexchange.com

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are a powerful tool for degrading recalcitrant organic pollutants. Future studies should investigate the efficacy of various AOPs, such as ozonation, Fenton, and photocatalysis, for the degradation of this compound in water and soil. Optimizing the reaction conditions for these processes could lead to the complete mineralization of the contaminant. researchgate.netkhanacademy.orgrijournals.com

Exploration of Stereochemical Influences on Reactivity and Applications

The this compound molecule possesses a chiral center at the C2 carbon, meaning it can exist as a pair of enantiomers (R- and S-isomers). The influence of this stereochemistry on the molecule's properties and reactivity is a completely unexplored and potentially significant area of research.

A primary future research direction is the development of stereoselective synthetic methods to produce enantiomerically pure R- and S-2,5,5-trimethylnonane. This would enable the investigation of the specific properties of each enantiomer. Asymmetric catalysis, using chiral catalysts, would be a key technology in this endeavor.

Once the individual enantiomers are accessible, their physical and chemical properties can be studied. It is possible that the enantiomers exhibit differences in properties such as boiling point, melting point, and optical rotation. More importantly, their reactivity in chiral environments could differ significantly.

In the context of biological systems, it is highly likely that the two enantiomers would interact differently with enzymes. This could have profound implications for the biodegradation of this compound, as microorganisms may preferentially degrade one enantiomer over the other. Future research should investigate the stereoselectivity of enzymes involved in alkane degradation. This would also be critical for assessing any potential differences in the ecotoxicity of the two enantiomers.

Finally, the influence of stereochemistry on the performance of this compound in potential applications should be explored. For example, if used as a lubricant additive, the different three-dimensional structures of the enantiomers could lead to variations in their interaction with surfaces and thus their lubricating properties. Similarly, in combustion, the stereochemistry could subtly influence reaction pathways and efficiencies.

| Stereochemical Research Area | Research Focus | Potential Significance |

| Stereoselective Synthesis | Development of asymmetric catalytic methods to produce pure R- and S-enantiomers of this compound. | Enables the study of individual enantiomer properties and reactivity. |

| Property Characterization | Measurement and comparison of the physical and chemical properties of the individual enantiomers. | Fundamental understanding of the impact of stereochemistry on molecular properties. |

| Biodegradation Studies | Investigation of the stereoselectivity of microbial degradation of this compound. | Insights into the environmental fate and potential differential toxicity of the enantiomers. |

| Application Performance | Evaluation of the performance of individual enantiomers in potential applications (e.g., lubricants, fuels). | Potential for optimizing performance by using a specific enantiomer. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.